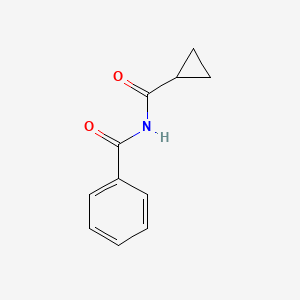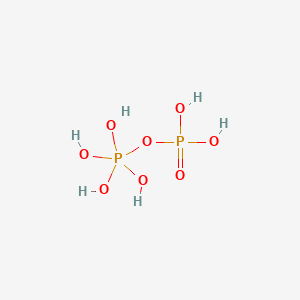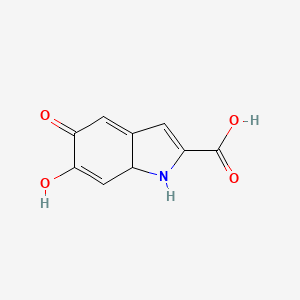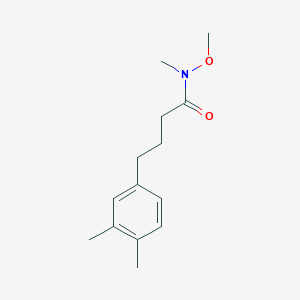![molecular formula C11H11ClN2S B14207770 Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester CAS No. 832724-82-0](/img/structure/B14207770.png)
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester is a chemical compound with a complex structure that includes a thiocyanate group, a chlorophenyl group, and an aziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester typically involves the reaction of thiocyanic acid with [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the aziridine ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various aziridine ring-opened products.
Aplicaciones Científicas De Investigación
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aziridine ring is particularly reactive and can form adducts with DNA, proteins, and other biomolecules, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]ethyl ester
- Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]propyl ester
Uniqueness
Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aziridine ring and the chlorophenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
832724-82-0 |
|---|---|
Fórmula molecular |
C11H11ClN2S |
Peso molecular |
238.74 g/mol |
Nombre IUPAC |
[1-[(2-chlorophenyl)methyl]aziridin-2-yl]methyl thiocyanate |
InChI |
InChI=1S/C11H11ClN2S/c12-11-4-2-1-3-9(11)5-14-6-10(14)7-15-8-13/h1-4,10H,5-7H2 |
Clave InChI |
ISWOYSFEBZJSAY-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1CC2=CC=CC=C2Cl)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal](/img/structure/B14207688.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B14207695.png)


![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)
![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)



![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-](/img/structure/B14207752.png)
![2-Naphthalenecarboximidamide, 7-[(2R)-1-(ethylsulfonyl)-2,3-dihydro-5-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-1H-indol-2-yl]-](/img/structure/B14207766.png)
![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)

